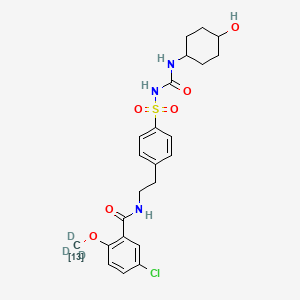
rac trans-4-Hydroxy Glyburide-13C,d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac trans-4-Hydroxy Glyburide-13C,d3: is a labeled compound used primarily in scientific research. It is an isotopically labeled form of rac trans-4-Hydroxy Glyburide, which is a metabolite of Glyburide. Glyburide is a sulfonylurea class drug used to treat type 2 diabetes by stimulating insulin release from pancreatic beta cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac trans-4-Hydroxy Glyburide-13C,d3 involves the isotopic labeling of rac trans-4-Hydroxy Glyburide. The process typically includes the incorporation of carbon-13 and deuterium atoms into the molecular structure. The synthetic route involves multiple steps, including the formation of intermediate compounds and their subsequent reactions under controlled conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to ensure the precise incorporation of isotopes and to maintain the purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: rac trans-4-Hydroxy Glyburide-13C,d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: It can undergo reduction reactions to form reduced metabolites.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated metabolites, while reduction may produce various reduced forms of the compound .
Applications De Recherche Scientifique
rac trans-4-Hydroxy Glyburide-13C,d3 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the metabolism of Glyburide and its derivatives.
Biology: The compound is used in biological studies to understand the metabolic pathways and the role of Glyburide metabolites in cellular processes.
Medicine: It is used in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of Glyburide in the body.
Industry: The compound is used in the development of new drugs and in quality control processes to ensure the consistency and efficacy of pharmaceutical products
Mécanisme D'action
rac trans-4-Hydroxy Glyburide-13C,d3 exerts its effects by inhibiting the binding of Glyburide to its molecular targets. The primary targets are the SUR1/Kir6.2 channels in pancreatic beta cells. By inhibiting these channels, the compound stimulates the release of insulin, thereby lowering blood glucose levels. The molecular pathways involved include the activation of insulin signaling cascades and the modulation of glucose metabolism .
Comparaison Avec Des Composés Similaires
- 4-trans-Hydroxycyclohexyl Glyburide
- 4-trans-Hydroxy Glibenclamide
Comparison: rac trans-4-Hydroxy Glyburide-13C,d3 is unique due to its isotopic labeling, which allows for precise tracking and analysis in scientific studies. The incorporation of carbon-13 and deuterium atoms enhances the compound’s stability and provides distinct advantages in analytical applications. Compared to its non-labeled counterparts, this compound offers improved sensitivity and specificity in research settings .
Propriétés
Formule moléculaire |
C23H28ClN3O6S |
|---|---|
Poids moléculaire |
514.0 g/mol |
Nom IUPAC |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-(trideuterio(113C)methoxy)benzamide |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30)/i1+1D3 |
Clé InChI |
IUWSGCQEWOOQDN-KQORAOOSSA-N |
SMILES isomérique |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
SMILES canonique |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


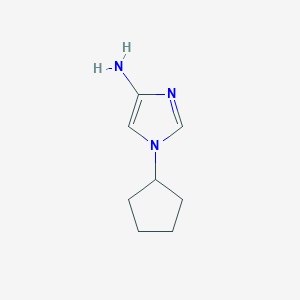
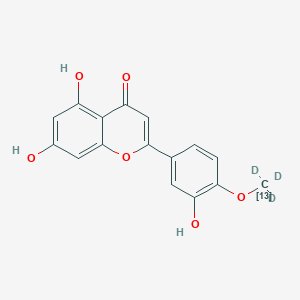



![[1-(Hydroxymethyl)-2-phenylcyclopropyl]methanol](/img/structure/B13442978.png)
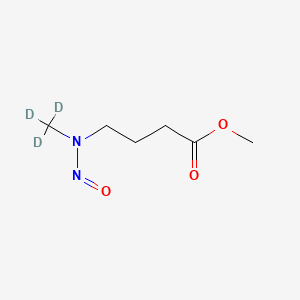
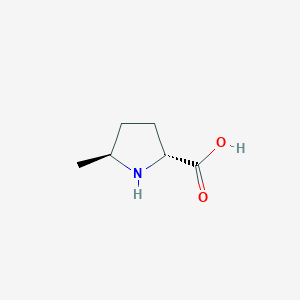
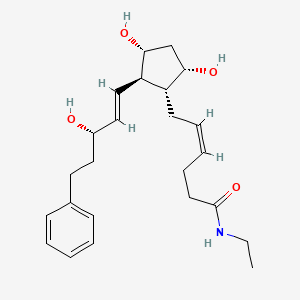

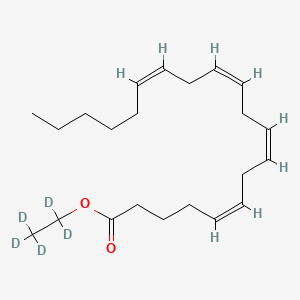
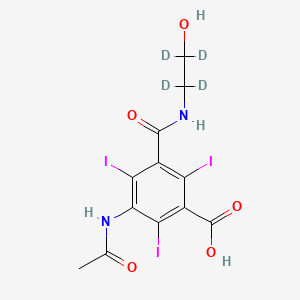
![1-[(2R,3R,4R,5R)-4-(tert-butyldimethylsilanyloxy)-3-fluoro-5-hydroxymethyl-3-methyl-tetrahydro-furan-2-yl]-1H-pyrimidine-2,4-dione](/img/structure/B13443006.png)

